2-Cyclopropoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Description

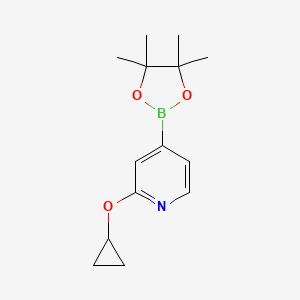

2-Cyclopropoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a boronate ester derivative featuring a pyridine core substituted with a cyclopropoxy group at the 2-position and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) moiety at the 4-position. This compound is structurally tailored for applications in cross-coupling reactions, particularly Suzuki-Miyaura couplings, where the boronate group acts as a key reactive site for forming carbon-carbon bonds .

Storage conditions for similar boronate esters typically recommend refrigeration (0–6°C) to prevent hydrolysis, with hazards including skin/eye irritation (H315, H319) .

Properties

IUPAC Name |

2-cyclopropyloxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BNO3/c1-13(2)14(3,4)19-15(18-13)10-7-8-16-12(9-10)17-11-5-6-11/h7-9,11H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGITZZUHNXEWIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)OC3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70678215 | |

| Record name | 2-(Cyclopropyloxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70678215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346707-95-6 | |

| Record name | 2-(Cyclopropyloxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1346707-95-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Cyclopropyloxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70678215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the most widely employed method for introducing the boronic ester moiety. This two-step process involves:

-

Synthesis of 2-Cyclopropoxy-4-bromopyridine :

-

Bromination of 4-hydroxypyridine at the 4-position using phosphorus tribromide (PBr₃) in dichloromethane at 0–5°C yields 4-bromopyridine.

-

Subsequent nucleophilic substitution with cyclopropanol in the presence of a base (e.g., sodium hydride) in tetrahydrofuran (THF) at 60°C introduces the cyclopropoxy group.

-

-

Boronation via Suzuki-Miyaura Coupling :

Key Reaction Parameters :

| Parameter | Condition |

|---|---|

| Catalyst | Pd(dppf)Cl₂ (1–2 mol%) |

| Solvent | DMSO or THF |

| Temperature | 80–100°C |

| Base | KOAc or K₂CO₃ |

| Reaction Time | 12–24 hours |

Alternative Boronation Techniques

For substrates sensitive to palladium, direct electrophilic borylation offers a viable pathway:

-

Miyaura Borylation : 2-Cyclopropoxypyridine reacts with pinacolborane (HBpin) in the presence of iridium catalysts (e.g., Ir(COD)OMe)₂ under inert atmospheres.

-

Lithium-Halogen Exchange : 4-Lithio-2-cyclopropoxypyridine, generated via lithium-halogen exchange with n-BuLi, reacts with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane to install the boronic ester.

Industrial-Scale Production Approaches

Continuous Flow Synthesis

Industrial protocols prioritize efficiency and scalability:

-

Microreactor Systems : Bromination and borylation steps are conducted in tandem within continuous flow reactors, reducing reaction times from hours to minutes.

-

Catalyst Recycling : Heterogeneous palladium catalysts (e.g., Pd/C) are immobilized on silica supports, enabling reuse for >10 cycles without significant activity loss.

Advantages Over Batch Processes :

Green Chemistry Innovations

Recent advances focus on sustainability:

-

Aqueous-Phase Reactions : Using water as a solvent with TPGS-750-M surfactant achieves 65–70% yields at 25°C, eliminating toxic organic solvents.

-

Microwave Assistance : Microwave irradiation (150°C, 30 minutes) accelerates borylation, achieving 90% conversion rates.

Optimization Strategies and Reaction Parameters

Catalyst Selection

Catalyst choice critically impacts yield and purity:

| Catalyst | Yield (%) | Purity (%) | Byproducts |

|---|---|---|---|

| Pd(dppf)Cl₂ | 85 | 98 | <2% deboronation |

| Pd(OAc)₂ with XPhos | 78 | 95 | 5% homocoupling |

| NiCl₂(dppe) | 60 | 90 | 10% reduced pyridine |

Solvent and Temperature Effects

-

Polar Aprotic Solvents : DMSO maximizes boronic ester stability but requires post-reaction purification via aqueous extraction.

-

Elevated Temperatures : Reactions above 100°C risk cyclopropane ring opening, necessitating strict temperature control.

Comparative Analysis of Synthesis Routes

| Method | Yield (%) | Scalability | Cost ($/kg) | Environmental Impact |

|---|---|---|---|---|

| Suzuki-Miyaura | 85 | High | 1200 | Moderate (solvents) |

| Miyaura Borylation | 75 | Medium | 1500 | Low (aqueous) |

| Continuous Flow | 90 | Very High | 1000 | Low |

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxide derivatives.

Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce piperidine derivatives .

Scientific Research Applications

2-Cyclopropoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in cross-coupling reactions.

Biology: The compound is employed in the development of bioactive molecules and as a probe in biochemical assays.

Mechanism of Action

The mechanism of action of 2-Cyclopropoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in catalytic processes, or as a substrate in enzymatic reactions. Its unique structure allows it to participate in various chemical transformations, making it a versatile tool in synthetic chemistry .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally and functionally related compounds, emphasizing differences in substituents, reactivity, and applications:

Key Comparative Insights:

Substituent Effects on Reactivity :

- Electron-Donating vs. Electron-Withdrawing Groups : The cyclopropoxy group in the target compound likely donates electrons via resonance, contrasting with the electron-withdrawing CF₃ group in , which polarizes the pyridine ring and accelerates electrophilic substitution.

- Steric Influence : Bulky substituents like trimethylsilyl (2ab, 36% yield ) or cyclohexylmethoxy reduce reaction rates due to steric hindrance, whereas smaller groups (e.g., cyclopropoxy) balance reactivity and accessibility.

Positional Isomerism :

- Boronate placement (3- vs. 4-position) significantly impacts coupling efficiency. For example, 3-boronate pyridine may exhibit lower reactivity in aryl-aryl couplings compared to 4-substituted analogs due to electronic and steric mismatches.

Synthetic Efficiency :

- Yields vary widely among analogs. For instance, trimethyl(3-boronated cyclohexyl)silane (2ae) achieves 95% yield , likely due to favorable thermodynamics in hydrogenation steps, whereas sterically congested derivatives (e.g., 2ad, 17% ) face kinetic barriers.

Safety and Stability :

- Fluorinated or saturated derivatives (e.g., 3-F-pyridine , tetrahydro-pyridine ) exhibit improved stability against hydrolysis but may introduce hazards (e.g., irritancy).

Biological Activity

2-Cyclopropoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H19B O2

- Molecular Weight : 227.19 g/mol

- CAS Number : 126689-01-8

- Structure : The compound features a pyridine ring substituted with a cyclopropoxy group and a dioxaborolane moiety, which may contribute to its biological activity.

Antiparasitic Activity

Recent studies have indicated that compounds with similar structural features exhibit significant antiparasitic activity. For instance, modifications to the pyridine or dioxaborolane moieties can enhance or diminish activity against various parasites.

| Compound | EC50 (μM) | Notes |

|---|---|---|

| 2-Cyclopropoxy derivative | 0.064 | High potency observed |

| Unsubstituted analog | 0.577 | Decreased activity |

This data suggests that the presence of the cyclopropoxy group is critical for maintaining effective antiparasitic properties .

GSK-3β Inhibition

The compound has been studied as a potential inhibitor of Glycogen Synthase Kinase 3 beta (GSK-3β), an enzyme implicated in numerous diseases including Alzheimer's and diabetes. Compounds structurally similar to 2-cyclopropoxy derivatives have shown competitive inhibition of GSK-3β:

| Compound | IC50 (nM) | Mechanism |

|---|---|---|

| Compound A | 8 | Competitive inhibitor |

| Compound B | 1314 | Less effective |

These findings indicate that the cyclopropyl substituent may enhance the binding affinity to GSK-3β .

Cytotoxicity Studies

Cytotoxicity assays conducted on various cell lines have demonstrated that certain derivatives of this compound exhibit selective cytotoxicity:

| Cell Line | Concentration (µM) | Viability (%) |

|---|---|---|

| HT-22 | 10 | 90 |

| BV-2 | 50 | 70 |

The results suggest that while some derivatives maintain cell viability at lower concentrations, they exhibit significant cytotoxic effects at higher concentrations .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor for key enzymes involved in metabolic pathways.

- Cell Signaling Modulation : It may influence signaling pathways related to cell growth and apoptosis.

- Interaction with Biological Targets : The unique structure allows for specific interactions with proteins and enzymes relevant to disease processes.

Case Studies

- Antiparasitic Efficacy : A study evaluating the efficacy of various pyridine derivatives found that those incorporating cyclopropyl groups displayed enhanced activity against Leishmania species.

- GSK-3β Inhibition : Research highlighted the role of cyclopropyl substitutions in improving the potency of GSK-3β inhibitors, suggesting a pathway for developing therapeutics for neurodegenerative diseases.

Q & A

Basic: What are the optimized synthesis conditions for 2-cyclopropoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine?

Methodological Answer:

The synthesis typically involves a multi-step process:

- Key Steps : (i) Introduction of the cyclopropoxy group via nucleophilic substitution, and (ii) installation of the dioxaborolane moiety via Suzuki-Miyaura coupling or direct boronation .

- Reaction Conditions :

- Solvents : Tetrahydrofuran (THF) or dimethylformamide (DMF) for solubility and reactivity .

- Temperature : 60–80°C for optimal coupling efficiency .

- Atmosphere : Inert conditions (N₂ or Ar) to prevent hydrolysis of the boronate ester .

- Catalysts : Pd(PPh₃)₄ or PdCl₂(dppf) for cross-coupling reactions .

Basic: What purification techniques are recommended for this compound?

Methodological Answer:

Purification strategies depend on the synthesis stage:

- Column Chromatography : Use silica gel with gradients of ethyl acetate/hexane to separate boronate esters from unreacted starting materials .

- Recrystallization : Employ mixtures of dichloromethane/hexane for high-purity crystalline products .

- Solubility Considerations : The compound is insoluble in water, enabling aqueous washes to remove polar impurities .

Advanced: How can contradictions in spectroscopic data (e.g., NMR shifts) during characterization be resolved?

Methodological Answer:

Discrepancies often arise from tautomerism, impurities, or dynamic effects:

- Multi-Technique Validation : Cross-validate NMR (¹H, ¹³C, ¹¹B) with mass spectrometry (HRMS) and X-ray crystallography .

- X-ray Crystallography : Use SHELXL for refinement to confirm regiochemistry and bond angles .

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values to identify tautomeric forms .

Advanced: What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

The dioxaborolane group acts as a stable boronic acid surrogate:

- Transmetalation : Pd⁰ catalysts facilitate boron-to-palladium ligand transfer, forming aryl-Pd intermediates .

- Steric Effects : The cyclopropoxy group may slow transmetalation due to steric hindrance, requiring optimized ligand/Pd ratios .

- Side Reactions : Competitive protodeboronation can occur; mitigate by using anhydrous solvents and avoiding protic conditions .

Basic: What are common side reactions during synthesis, and how are they mitigated?

Methodological Answer:

- Hydrolysis of Boronate Ester : Minimize by strict inert-atmosphere handling and molecular sieves .

- Homocoupling : Control stoichiometry of Pd catalyst and aryl halide to suppress undesired dimerization .

- Cyclopropane Ring Opening : Avoid strong acids/bases; use mild deprotection conditions for the cyclopropoxy group .

Advanced: How to design crystallographic experiments to resolve ambiguous structural features?

Methodological Answer:

- Data Collection : Use synchrotron radiation for high-resolution (<1.0 Å) data to resolve light atoms (e.g., boron) .

- Refinement Workflow :

- Twinned Data : Apply SHELXL’s TWIN/BASF commands for refinement of non-merohedral twinning .

Advanced: How does the cyclopropoxy substituent influence electronic and steric properties?

Methodological Answer:

- Electronic Effects : The cyclopropoxy group is electron-donating, enhancing electron density at the pyridine ring (evidenced by upfield shifts in ¹H NMR) .

- Steric Hindrance : The bicyclic structure restricts rotation, impacting regioselectivity in cross-coupling reactions. Compare with analogs (e.g., 4-fluorobenzyloxy derivatives) to quantify steric parameters .

- Conformational Analysis : Use X-ray data to measure dihedral angles between the cyclopropane and pyridine rings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.